molecular formula C14H20N2O5S B1335071 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid CAS No. 125393-21-7

4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid

Cat. No.: B1335071
CAS No.: 125393-21-7
M. Wt: 328.39 g/mol
InChI Key: ZNUFYGYQDNEKEB-UHFFFAOYSA-N
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Description

4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid is a chemical compound with the molecular formula C14H20N2O5S and a molecular weight of 328.38 g/mol . This compound is notable for its unique structure, which includes a morpholine ring, a sulfonyl group, and a butyric acid moiety.

Scientific Research Applications

4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid is used in various scientific research applications, including:

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . A similar compound, “4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride”, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid involves its interaction with specific molecular targets and pathways. The morpholine ring and sulfonyl group play crucial roles in binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid is unique due to its combination of a morpholine ring, sulfonyl group, and butyric acid moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(4-morpholin-4-ylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c17-14(18)2-1-7-15-12-3-5-13(6-4-12)22(19,20)16-8-10-21-11-9-16/h3-6,15H,1-2,7-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUFYGYQDNEKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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